GPR88 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

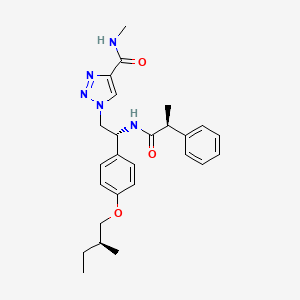

C26H33N5O3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-methyl-1-[(2R)-2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[[(2S)-2-phenylpropanoyl]amino]ethyl]triazole-4-carboxamide |

InChI |

InChI=1S/C26H33N5O3/c1-5-18(2)17-34-22-13-11-21(12-14-22)23(15-31-16-24(29-30-31)26(33)27-4)28-25(32)19(3)20-9-7-6-8-10-20/h6-14,16,18-19,23H,5,15,17H2,1-4H3,(H,27,33)(H,28,32)/t18-,19-,23-/m0/s1 |

InChI Key |

LVUMROGMIIBKQA-YDHSSHFGSA-N |

Isomeric SMILES |

CC[C@H](C)COC1=CC=C(C=C1)[C@H](CN2C=C(N=N2)C(=O)NC)NC(=O)[C@@H](C)C3=CC=CC=C3 |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC)NC(=O)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of GPR88 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation is implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GPR88 agonists, with a focus on a key compound, GPR88 agonist 2 (also known as compound 53). We will detail the signaling pathways of GPR88, present quantitative data for various agonists, and provide comprehensive experimental protocols for their functional characterization.

Introduction to GPR88

GPR88, also known as striatum-specific G protein-coupled receptor, is a class A orphan GPCR. Its high expression in the medium spiny neurons of the dorsal and ventral striatum positions it as a critical regulator of motor control, reward, and cognition. The endogenous ligand for GPR88 remains unknown, which has spurred the development of synthetic agonists to probe its function and therapeutic potential.

GPR88 Signaling Pathway

GPR88 primarily couples to the Gαi/o family of G proteins.[1] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release. The inhibitory nature of GPR88 signaling suggests that its activation can dampen neuronal activity in the striatum.

Caption: GPR88 signaling pathway upon agonist binding.

Discovery and Synthesis of this compound

This compound (compound 53) is a potent and brain-penetrant agonist identified through medicinal chemistry efforts.[2] While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a (4-substituted-phenyl)acetamide derivative suggests a general synthetic strategy based on amide bond formation.[3][4]

General Synthetic Approach

The synthesis of (4-substituted-phenyl)acetamide GPR88 agonists typically involves the coupling of a substituted phenylacetic acid derivative with a suitable amine. The following workflow outlines a plausible synthetic route.

Caption: General synthetic workflow for GPR88 agonists.

Quantitative Data of GPR88 Agonists

The following table summarizes the in vitro potency of this compound and other key synthetic agonists. Potency is typically determined by measuring the half-maximal effective concentration (EC50) in a functional assay, such as a cAMP inhibition assay.

| Compound | Assay Type | EC50 | Reference |

| This compound (compound 53) | cAMP Functional Assay | 14 µM | |

| 2-PCCA | cAMP Functional Assay (HEK293 cells) | 116 nM | |

| (1R,2R)-2-PCCA | Cell-free assay | 3 nM | |

| (1R,2R)-2-PCCA | Cell-based assay | 603 nM | |

| RTI-13951-33 | cAMP Functional Assay | 25 nM | |

| RTI-122 | TR-FRET cAMP Assay (CHO cells) | 11 nM | |

| BI-9508 | Not Specified | Potent |

Experimental Protocols

The characterization of GPR88 agonists relies on robust and reproducible in vitro functional assays. The following sections provide detailed protocols for the two primary assays used to determine agonist activity at GPR88.

GPR88 cAMP Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing GPR88. As GPR88 is a Gαi/o-coupled receptor, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.

Objective: To determine the potency (EC50) of a test compound as a GPR88 agonist.

Materials:

-

HEK293 or CHO cells stably expressing human GPR88.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Test compounds (GPR88 agonists).

-

Forskolin.

-

TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

384-well white opaque microplates.

-

Plate reader capable of TR-FRET measurements.

Procedure:

-

Cell Culture: Culture GPR88-expressing cells according to standard protocols.

-

Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Agonist Treatment: Add the serially diluted test compounds to the appropriate wells of the cell plate.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Lysis and Detection: Lyse the cells and detect cAMP levels according to the TR-FRET cAMP assay kit manufacturer's instructions. This typically involves the addition of a lysis buffer containing a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot the response against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for the GPR88 TR-FRET cAMP assay.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To confirm that a test compound activates GPR88 and to determine its potency and efficacy in stimulating G protein coupling.

Materials:

-

Membranes prepared from cells or tissues expressing GPR88 (e.g., mouse striatum).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

[³⁵S]GTPγS (radiolabeled).

-

GDP.

-

Test compounds (GPR88 agonists).

-

GTPγS (non-radiolabeled, for non-specific binding).

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

Cell harvester or vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing GPR88 using standard homogenization and centrifugation techniques.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and the prepared membranes.

-

Compound Addition: Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The development of potent and selective GPR88 agonists, such as this compound, represents a significant advancement in the study of this orphan receptor. These chemical tools are invaluable for elucidating the physiological roles of GPR88 and for validating it as a drug target for central nervous system disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. Further optimization of the pharmacokinetic and pharmacodynamic properties of existing agonists will be crucial for their translation into clinical candidates.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and structure–activity relationship studies of novel GPR88 agonists (4-substituted-phenyl)acetamides based on the reversed amide scaffold | RTI [rti.org]

- 4. pubs.acs.org [pubs.acs.org]

GPR88 Agonist 2: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[1] The development of selective agonists for GPR88 is a key step towards validating its therapeutic potential and understanding its physiological roles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GPR88 agonists, with a focus on the compound identified as "GPR88 agonist 2" and other key chemical scaffolds.

GPR88 Signaling Pathway

GPR88 is known to couple to Gαi/o proteins.[2] Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This inhibitory action on neuronal signaling is believed to be a key mechanism through which GPR88 modulates brain function.[2]

References

Elucidating the GPR88 Signaling Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Orphan Receptor GPR88's Intracellular Signaling Mechanisms, Experimental Methodologies, and its Role as a Therapeutic Target in Neuropsychiatric Disorders.

Abstract

G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum, a key brain region for motor control, reward, and cognition.[1][2] Its association with various neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and addiction, has positioned it as a promising therapeutic target.[1][3] This technical guide provides a comprehensive overview of the GPR88 signaling pathway, detailing its canonical Gi/o-coupled mechanism and its broader influence on other GPCR signaling cascades. We present a synthesis of key quantitative data, detailed experimental protocols for cornerstone assays, and visual representations of the signaling architecture to facilitate further research and drug development efforts in this area.

Core Signaling Pathway: Gi/o Coupling and cAMP Inhibition

GPR88 canonically couples to the Gi/o family of G proteins.[1] This interaction initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP signaling is a hallmark of GPR88 activity and is considered a primary mechanism through which it modulates neuronal excitability.

Several synthetic agonists, such as 2-PCCA and RTI-13951-33, have been instrumental in characterizing this pathway. Upon agonist binding, GPR88 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase activity.

Below is a diagram illustrating the canonical GPR88 signaling pathway.

Quantitative Analysis of GPR88 Agonist Activity

The development of synthetic agonists has enabled the quantitative assessment of GPR88 activation. The following table summarizes the potency of various agonists in functional assays.

| Compound | Assay Type | Cell Line | EC50 | Reference |

| (1R,2R)-2-PCCA | cAMP Inhibition | HEK293 | 116 nM | |

| (1R,2R)-enantiomer of (±)-1 | Lance cAMP Assay | CHO-K1 | 56 nM | |

| (±)-1 | Lance cAMP Assay | CHO-K1 | 116 nM | |

| RTI-13951-33 | cAMP Inhibition | - | 25 nM | |

| Rotenone | β-Arrestin Recruitment | PathHunter | pEC50 = -6.99 (102 nM) |

Crosstalk and Modulation of Other GPCRs

A significant aspect of GPR88 function is its ability to modulate the signaling of other GPCRs, particularly opioid receptors. Co-expression of GPR88 with μ-opioid receptors (μOR), δ-opioid receptors (δOR), and κ-opioid receptors (κOR) has been shown to inhibit both their G protein-dependent and β-arrestin-dependent signaling pathways. This suggests a "buffering" role for GPR88 on GPCR signaling.

Inhibition of Opioid Receptor Signaling

Studies have demonstrated that GPR88 expression dose-dependently inhibits agonist-induced Gαi/o pathway activation and β-arrestin 2 recruitment by μOR. For instance, increasing amounts of GPR88 were shown to blunt DAMGO-induced inhibition of cAMP production by μOR. Similarly, GPR88 expression decreased the U50488H-activated κOR pathway to Gαi/o.

The following diagram illustrates the inhibitory effect of GPR88 on μ-opioid receptor signaling.

Downstream Effector Modulation: ERK Phosphorylation

GPR88 signaling also impacts downstream effector pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of μOR by DAMGO leads to an increase in the phosphorylation of ERK (pERK). However, co-expression of GPR88 with μOR suppresses this DAMGO-induced ERK phosphorylation, an effect that is sensitive to pertussis toxin (PTX), indicating its dependence on Gi/o protein recruitment.

Experimental Protocols

cAMP Inhibition Assay

This assay quantifies the ability of GPR88 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

-

Cell Line: HEK293FT or CHO-K1 cells stably expressing human GPR88.

-

Principle: Cells are stimulated with forskolin to activate adenylyl cyclase and increase cAMP levels. In the presence of a GPR88 agonist, the Gi/o pathway is activated, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP. The change in cAMP is measured using a competitive immunoassay or a reporter system (e.g., CAMYEL sensor, LANCE cAMP assay).

-

Protocol Outline:

-

Seed GPR88-expressing cells in a 96-well or 384-well plate.

-

Starve cells in a serum-free medium for a designated period.

-

Pre-incubate cells with varying concentrations of the test compound (GPR88 agonist).

-

Stimulate cells with a fixed concentration of forskolin.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP Kit).

-

Data are typically normalized to the forskolin-only control, and EC50 values are calculated.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR88, a key event in GPCR desensitization and signaling.

-

Cell Line: CHO-K1 or HEK293 cells co-expressing GPR88 tagged with a ProLink™ (PK) tag and β-arrestin 2 tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter β-Arrestin Assay).

-

Principle: Upon agonist binding to GPR88-PK, β-arrestin-EA is recruited to the receptor. This brings the PK and EA tags into close proximity, allowing for the complementation of a β-galactosidase enzyme. The restored enzyme activity is then measured by the hydrolysis of a substrate, which generates a chemiluminescent signal.

-

Protocol Outline:

-

Plate PathHunter GPR88 CHO-K1 β-Arrestin cells in a 96-well plate.

-

Incubate cells for 24 hours.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagent containing the chemiluminescent substrate.

-

Incubate at room temperature to allow for signal development.

-

Read the chemiluminescent signal using a plate reader.

-

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of GPR88 signaling on the activation of the MAPK/ERK pathway.

-

Cell Line: HEK293FT cells co-transfected with GPR88 and the receptor of interest (e.g., μOR).

-

Principle: Activation of certain GPCRs can lead to the phosphorylation of ERK. The levels of phosphorylated ERK (pERK) relative to total ERK (tERK) can be quantified by Western blotting using specific antibodies.

-

Protocol Outline:

-

Transfect HEK293FT cells with plasmids encoding GPR88 and the target receptor.

-

After 36-48 hours, starve the cells in a serum-free medium.

-

Treat cells with the agonist for the target receptor (e.g., DAMGO for μOR) for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pERK and tERK, followed by HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and calculate the pERK/tERK ratio.

-

Conclusion

The elucidation of the GPR88 signaling pathway has revealed a complex and multifaceted role for this orphan receptor in neuronal function. Its canonical Gi/o-coupled inhibition of cAMP production, coupled with its ability to broadly dampen the signaling of other GPCRs, positions GPR88 as a critical modulator of striatal output. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals. Future investigations into GPR88 signaling, including the identification of its endogenous ligand and the exploration of biased agonism, will undoubtedly uncover novel therapeutic avenues for a range of neuropsychiatric disorders.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR88 is a critical regulator of feeding and body composition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

The Functional Role of GPR88 in Striatal Medium Spiny Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly and highly expressed in the striatal medium spiny neurons (MSNs) of both the direct and indirect pathways.[1][2][3] Its strategic localization within the core of the basal ganglia circuitry positions it as a critical modulator of motor control, reward, and cognition. The absence of a known endogenous ligand has not hampered extensive research into its function, revealing its constitutive activity and significant role in regulating key neurotransmitter systems. This technical guide provides a comprehensive overview of the function of GPR88 in striatal MSNs, detailing its signaling pathways, its impact on neuronal activity and behavior, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals investigating GPR88 as a potential therapeutic target for neuropsychiatric and neurodegenerative disorders.

GPR88 Signaling in Medium Spiny Neurons

GPR88 primarily couples to inhibitory Gαi/o proteins.[4][5] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels. This fundamental mechanism underlies GPR88's broad modulatory influence on MSN excitability and its interaction with other G protein-coupled receptors (GPCRs).

Beyond its canonical pathway, GPR88 has been shown to physically interact with and modulate the signaling of other crucial GPCRs within the striatum, including dopamine D2 receptors and opioid receptors (μ and δ). This receptor crosstalk suggests that GPR88 acts as a key node in integrating diverse signals within the striatum.

Signaling Pathway Diagram

Caption: GPR88 canonical signaling cascade in medium spiny neurons.

Modulation of Neuronal Activity and Neurotransmission

The constitutive activity of GPR88 exerts a tonic inhibitory influence on MSNs. The absence of GPR88 leads to a state of hyperexcitability in both D1- and D2-expressing MSNs. This is a consequence of both enhanced glutamatergic excitation and reduced GABAergic inhibition.

Quantitative Data on Neuronal and Synaptic Function

| Parameter | Model | Change Observed in GPR88 KO/Deficiency | Reference(s) |

| MSN Firing Rate | In vivo recordings in mice | Increased | |

| Glutamatergic Excitation (EPSC Amplitude) | Whole-cell patch clamp in mouse striatal slices | Increased in response to cortical stimulation | |

| GABAergic Inhibition | Whole-cell patch clamp in mouse striatal slices | Reduced | |

| Dopamine D2 Receptor Agonist Sensitivity | Behavioral assays in mice | Increased | |

| Delta Opioid Receptor (DOR) G protein coupling | GTPγS binding assay in mouse striatal membranes | Increased | |

| Mu Opioid Receptor (MOR) G protein coupling | GTPγS binding assay in mouse striatal membranes | Increased |

Role in Behavior

The dysregulation of MSN activity in GPR88 knockout (KO) mice manifests in a variety of behavioral phenotypes, highlighting the receptor's importance in motor control, learning, and mood regulation. A key finding is the differential role of GPR88 in D1 versus D2 MSNs.

Quantitative Behavioral Data in GPR88 KO Mice

| Behavioral Domain | Assay | Phenotype in GPR88 KO Mice | Specific MSN Pathway Implicated | Reference(s) |

| Motor Activity | Open Field Test | Hyperactivity, increased stereotypies, and reduced habituation | D2-MSNs for hyperactivity and stereotypies; D1-MSNs for reduced habituation | |

| Motor Coordination & Learning | Rotarod Test | Impaired motor coordination and learning | D2-MSNs for coordination; D1-MSNs for learning | |

| Anxiety-like Behavior | Marble Burying, Elevated Plus Maze | Reduced anxiety-like behavior | D2-MSNs | |

| Social Behavior | Social Interaction Test | Increased social interaction | D2-MSNs | |

| Impulsivity & Attention | 5-Choice Serial Reaction Time Task | Higher motor impulsivity and reduced attention | D1 & D2 MSNs differentially regulate waiting and stopping impulsivity | |

| Cue-based Learning | Active Avoidance | Impaired | Not specified |

Experimental Protocols

Whole-Cell Patch Clamp Recording in Striatal Slices

This technique is used to measure synaptic currents and neuronal excitability in individual MSNs.

Experimental Workflow:

Caption: Workflow for whole-cell patch clamp recording from striatal MSNs.

Methodology:

-

Slice Preparation: Mice are anesthetized and transcardially perfused with an ice-cold, oxygenated (95% O2/5% CO2) slicing solution (e.g., NMDG-based solution). The brain is rapidly removed, and 300 µm coronal slices containing the striatum are prepared using a vibratome. Slices are then allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, followed by at least 1 hour at room temperature.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. MSNs are visualized using differential interference contrast (DIC) microscopy. Borosilicate glass pipettes (3-7 MΩ) are filled with an internal solution (e.g., K-gluconate based for current-clamp or Cs-based for voltage-clamp) and used to form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Synaptic currents or changes in membrane potential are recorded using an amplifier and digitizer. For studying synaptic transmission, stimulating electrodes can be placed in the cortex or corpus callosum to evoke excitatory postsynaptic currents (EPSCs) in MSNs.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels, such as dopamine, in the striatum of freely moving animals.

Methodology:

-

Surgical Implantation: Anesthetized rodents are placed in a stereotaxic frame. A guide cannula is implanted targeting the striatum and secured to the skull with dental cement.

-

Probe Insertion and Habituation: After a recovery period (typically 24-48 hours), a microdialysis probe is inserted through the guide cannula. The animal is placed in a testing cage and the probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min). The animal is allowed to habituate for at least 2 hours while baseline dialysate samples are collected.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., 15-20 minutes) into vials. The concentration of neurotransmitters in the samples is then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Behavioral Assays

This test assesses spontaneous locomotor activity, exploration, and habituation.

Methodology:

-

Acclimation: Mice are brought into the testing room and allowed to acclimate for 30-60 minutes.

-

Testing: Each mouse is placed in the center of an open field arena (e.g., a 40x40 cm box). Activity is monitored using an automated system with infrared beams or video tracking software for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Parameters measured include total distance traveled, horizontal and vertical activity (rearing), and time spent in the center versus the periphery of the arena. For habituation studies, the test can be repeated over several consecutive days.

This test evaluates motor coordination and learning.

Methodology:

-

Training/Habituation: Mice are placed on the rotarod at a low, constant speed for a short duration to acclimate to the apparatus.

-

Testing: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a fixed period (e.g., 5 minutes). The latency to fall from the rod is recorded for each mouse.

-

Trials: Multiple trials are conducted with an inter-trial interval (e.g., 10-15 minutes).

Biochemical Assays

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Experimental Workflow:

Caption: General workflow for a GTPγS binding assay.

Methodology:

-

Membrane Preparation: Striatal tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Binding Reaction: Membranes are incubated with [³⁵S]GTPγS, GDP (to regulate basal binding), and the compound of interest (agonist or antagonist) in an appropriate assay buffer containing Mg²⁺ and NaCl. The reaction is typically carried out at room temperature for 30-60 minutes.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.

BRET is used to study protein-protein interactions in live cells, such as the interaction between GPR88 and other GPCRs.

Methodology:

-

Construct Preparation: The proteins of interest are genetically fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Cells (e.g., HEK293) are co-transfected with the donor- and acceptor-tagged constructs.

-

BRET Measurement: The cell-permeable substrate for the luciferase (e.g., coelenterazine) is added to the cells. If the donor and acceptor proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, and the light emitted by the acceptor is measured. The BRET signal is calculated as the ratio of acceptor emission to donor emission.

GPR88 as a Therapeutic Target

The profound impact of GPR88 on striatal function and related behaviors makes it a compelling target for the treatment of various central nervous system disorders. Its high and restricted expression in the striatum suggests that targeting GPR88 could offer a more specific therapeutic approach with potentially fewer side effects compared to drugs that act on more ubiquitously expressed receptors. GPR88 has been implicated in schizophrenia, Parkinson's disease, anxiety, depression, and addiction. The development of selective GPR88 agonists and antagonists is an active area of research with the potential to yield novel therapies for these debilitating conditions.

Conclusion

GPR88 is a key regulator of striatal medium spiny neuron function. Through its canonical Gαi/o-mediated signaling pathway and its interactions with other GPCRs, it exerts a powerful influence on neuronal excitability, neurotransmission, and a wide range of behaviors. The distinct roles of GPR88 in D1 and D2 MSNs underscore its importance in balancing the activity of the direct and indirect pathways of the basal ganglia. The continued elucidation of its function through the application of the detailed experimental protocols described herein will be crucial for the development of novel therapeutics targeting this promising orphan receptor.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

GPR88 Agonists: A Technical Guide to their Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the striatum. Its strategic location implicates it in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. The development of synthetic agonists for GPR88 has provided crucial tools to unravel its complex signaling mechanisms. This technical guide delineates the current understanding of the mechanism of action of GPR88 agonists in the CNS, providing a consolidated resource for researchers and drug development professionals. We will explore the canonical signaling pathway, present key pharmacological data for representative agonists, detail common experimental protocols for their characterization, and visualize the underlying molecular and experimental frameworks.

The Core Signaling Pathway of GPR88

GPR88 primarily couples to the Gαi/o family of G proteins.[1][2][3] Upon activation by an agonist, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a wide array of cellular processes, including gene transcription and neuronal excitability.

The following diagram illustrates the canonical GPR88 signaling pathway:

Modulation of Other GPCR Signaling

Beyond its direct signaling, GPR88 has been shown to functionally interact with and modulate the signaling of other G protein-coupled receptors (GPCRs), notably opioid receptors. This interaction appears to be independent of a direct ligand-binding event on GPR88 and can result in the dampening of both G protein-dependent signaling and β-arrestin recruitment of the interacting receptor. This suggests that GPR88 can act as a "master regulator" of other signaling systems within the striatum, adding a layer of complexity to its mechanism of action. The pharmacological activation of GPR88 may potentiate its inhibitory action on the G protein-dependent signaling of these other GPCRs.

Quantitative Pharmacology of GPR88 Agonists

Several synthetic agonists for GPR88 have been developed and characterized. The table below summarizes the in vitro potency of some of the most well-documented agonists. It is important to note that potency values can vary depending on the cell line and assay format used.

| Agonist | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| 2-PCCA hydrochloride | cAMP Inhibition | HEK293 | 116 nM (EC50) | |

| (1R,2R)-2-PCCA hydrochloride | cAMP Inhibition | Stable GPR88-22F | 603 nM (EC50) | |

| RTI-13951-33 | cAMP Inhibition | Not Specified | 25 nM (EC50) | |

| GPR88 agonist 2 (compound 53) | cAMP Functional Assay | Not Specified | 14 µM (EC50) | |

| RTI-122 | LANCE cAMP Assay | CHO | 10 nM (IC50) |

Experimental Protocols for GPR88 Agonist Characterization

The characterization of GPR88 agonists typically involves a series of in vitro and in vivo assays to determine their potency, efficacy, selectivity, and functional effects.

In Vitro Assays

a) cAMP Inhibition Assay (e.g., GloSensor™ Assay)

-

Principle: This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. The GloSensor™ cAMP reagent is a genetically encoded biosensor that emits light in the presence of cAMP. A decrease in luminescence upon agonist treatment indicates Gαi/o coupling.

-

Methodology:

-

HEK293 cells are co-transfected with a plasmid encoding human GPR88 and a plasmid for the GloSensor™-22F cAMP biosensor.

-

Transfected cells are plated in a multi-well plate and incubated to allow for protein expression.

-

The cells are then incubated with the GloSensor™ cAMP reagent.

-

A baseline luminescence reading is taken.

-

Cells are stimulated with a Gαs-coupled receptor agonist (e.g., isoproterenol) to induce cAMP production.

-

The GPR88 agonist is added at varying concentrations, and luminescence is measured.

-

A decrease in the isoproterenol-stimulated luminescence signal indicates GPR88-mediated inhibition of cAMP production. Data is then plotted to determine the EC50 value of the agonist.

-

b) Calcium Mobilization Assay

-

Principle: While GPR88 is primarily Gαi/o-coupled and does not directly mobilize intracellular calcium, a common strategy for high-throughput screening involves co-expressing the receptor with a promiscuous G protein, such as Gαqi5. This chimeric G protein redirects the Gαi/o signal to the Gαq pathway, resulting in an increase in intracellular calcium upon agonist binding. This calcium influx can be measured using fluorescent calcium indicators.

-

Methodology:

-

CHO cells are stably transfected with constructs for GPR88 and the Gαqi5 chimeric protein.

-

Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

The GPR88 agonist is added at various concentrations.

-

Changes in fluorescence intensity are monitored using a fluorescent imaging plate reader. An increase in fluorescence indicates agonist-induced calcium mobilization.

-

In Vivo Assays

a) Locomotor Activity Studies

-

Principle: GPR88 is highly expressed in brain regions controlling motor activity. The effect of GPR88 agonists on spontaneous or drug-induced locomotor activity in rodents is a common in vivo readout. For instance, GPR88 agonists have been shown to reduce morphine-induced hyperlocomotion.

-

Methodology:

-

Rodents (typically mice) are habituated to an open-field arena.

-

Animals are administered the GPR88 agonist or vehicle control via a relevant route (e.g., intraperitoneal, intracerebroventricular).

-

A psychostimulant such as morphine or amphetamine may be administered to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.

-

A reduction in locomotor activity in the agonist-treated group compared to the control group suggests a functional effect of the GPR88 agonist in the CNS.

-

The following diagram outlines a typical experimental workflow for characterizing a novel GPR88 agonist:

Conclusion and Future Directions

The mechanism of action of GPR88 agonists in the CNS is centered on their ability to activate the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Furthermore, GPR88's ability to modulate the signaling of other GPCRs highlights its role as a critical node in striatal signal integration. The development of potent and brain-penetrant GPR88 agonists continues to be a key objective for both academic research and pharmaceutical development. Future research will likely focus on further elucidating the nuances of GPR88's interactions with other signaling pathways, identifying its endogenous ligand(s), and exploring the full therapeutic potential of targeting this receptor for a range of CNS disorders.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR88 Knockout Mice: A Comprehensive Phenotypic Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed examination of the phenotypic characteristics of GPR88 knockout (KO) mice, offering a valuable resource for researchers, scientists, and professionals involved in drug development. GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neuropsychiatric and neurological disorders. Understanding the consequences of its genetic ablation is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.

Core Phenotypic Summary

GPR88 KO mice exhibit a complex and multifaceted phenotype characterized by significant alterations in motor function, learning and memory, and emotional behavior. These behavioral changes are accompanied by distinct neurochemical and electrophysiological modifications within the striatum and other interconnected brain regions.

Data Presentation: Quantitative Phenotypic Analysis

The following tables summarize the key quantitative data from various studies, comparing GPR88 KO mice with their wild-type (WT) littermates across behavioral, neurochemical, and electrophysiological domains.

Table 1: Behavioral Phenotypes

| Behavioral Domain | Test | Key Parameters | Phenotype in GPR88 KO Mice |

| Locomotor Activity | Open Field | Total Distance Traveled | Hyperactivity; failure to habituate over time[1] |

| Rearing Frequency | Decreased[1] | ||

| Motor Coordination | Rotarod | Latency to Fall | Impaired motor coordination and skill learning[1] |

| Anxiety-like Behavior | Elevated Plus Maze | Time in Open Arms | Increased (anxiolytic-like phenotype)[1] |

| Open Arm Entries | No significant change[1] | ||

| Novelty Suppressed Feeding | Latency to Feed | Decreased | |

| Marble Burying | Number of Marbles Buried | Decreased | |

| Learning & Memory | Morris Water Maze | Escape Latency | Improved spatial learning (shorter latency) |

| Y-Maze | Spontaneous Alternation | Improved spatial working memory | |

| Impulsivity & Attention | 5-Choice Serial Reaction Time Task | Premature Responses | Increased motor impulsivity |

| Accuracy | Reduced attention | ||

| Reward & Motivation | Alcohol Self-Administration | Alcohol Intake | Increased |

| Operant Responding for Alcohol | Increased motivation for alcohol |

Table 2: Neurochemical Phenotypes

| Neurochemical System | Method | Brain Region | Analyte | Phenotype in GPR88 KO Mice |

| Dopaminergic System | In Vivo Microdialysis | Striatum | Basal Dopamine Levels | Altered |

| Nucleus Accumbens | Alcohol-induced Dopamine Release | Decreased | ||

| Western Blot | Striatum | pDARPP-32 (Thr34) | Increased phosphorylation | |

| Opioid System | [³⁵S]GTPγS Binding | Striatum | DAMGO (µ-opioid agonist) stimulated binding | Increased G protein coupling to µ- and δ-opioid receptors |

| DPDPE (δ-opioid agonist) stimulated binding | Increased |

Table 3: Electrophysiological Phenotypes

| Neuronal Population | Method | Key Parameters | Phenotype in GPR88 KO Mice |

| Striatal Medium Spiny Neurons (MSNs) | In Vivo Single-Unit Recording | Firing Rate | Increased |

| Whole-Cell Patch Clamp | Excitability | Increased |

GPR88 Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Behavioral Testing

-

Objective: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.

-

Apparatus: A square arena (typically 40x40x40 cm) made of non-reflective material. The arena is often divided into a central and a peripheral zone.

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes prior to testing.

-

Place a single mouse in the center of the open field arena.

-

Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).

-

Record the session using an overhead video camera connected to a tracking system.

-

Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis:

-

Total distance traveled (cm)

-

Time spent in the center versus the periphery (s)

-

Number of entries into the center zone

-

Rearing frequency (manual or automated scoring)

-

-

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two closed arms of equal dimensions.

-

Procedure:

-

Acclimate mice to the dimly lit testing room for at least 30 minutes.

-

Place the mouse in the center of the maze, facing one of the closed arms.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session with an overhead video camera and tracking software.

-

Clean the maze with 70% ethanol between animals.

-

-

Data Analysis:

-

Time spent in the open arms (s)

-

Number of entries into the open arms

-

Total distance traveled in the maze (cm)

-

-

Objective: To assess motor coordination, balance, and motor learning.

-

Apparatus: A rotating rod that can be set to a constant speed or to accelerate.

-

Procedure:

-

Habituate mice to the apparatus by placing them on the stationary rod for a short period.

-

For the test, place the mouse on the rod as it begins to rotate at a low speed (e.g., 4 rpm).

-

The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse.

-

Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 15 minutes).

-

-

Data Analysis:

-

Latency to fall (s) across trials. An improvement in performance over trials indicates motor learning.

-

Neurochemical Analysis

-

Objective: To measure extracellular dopamine levels in the striatum of freely moving mice.

-

Procedure:

-

Surgery: Anesthetize the mouse and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Basal dopamine concentration (pg/µL or nM).

-

Changes in dopamine levels in response to pharmacological challenges or behavioral tasks.

-

-

Objective: To quantify the phosphorylation state of DARPP-32 at Threonine 34, a key downstream effector of dopamine D1 receptor signaling.

-

Procedure:

-

Tissue Collection: Rapidly dissect the striatum from euthanized mice and flash-freeze in liquid nitrogen.

-

Homogenization: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total DARPP-32 to normalize the phospho-signal.

-

-

Data Analysis:

-

Quantify the band intensity for both phospho- and total DARPP-32.

-

Express the results as a ratio of phospho-DARPP-32 to total DARPP-32.

-

Electrophysiological Analysis

-

Objective: To record the firing activity of individual striatal neurons in awake, behaving mice.

-

Procedure:

-

Surgery: Anesthetize the mouse and implant a microdrive array with fine-wire electrodes targeting the striatum. A head-post for fixation during recording is also implanted.

-

Recovery and Habituation: Allow the mouse to recover from surgery and habituate it to being head-fixed in the recording setup.

-

Recording:

-

Connect the microdrive to a recording system.

-

Slowly advance the electrodes into the striatum until single-unit activity is isolated.

-

Record the spontaneous and/or task-evoked firing of individual neurons.

-

-

Histology: After the final recording session, perfuse the mouse and process the brain tissue to verify the electrode placement.

-

-

Data Analysis:

-

Spike sorting to isolate the activity of individual neurons.

-

Calculation of firing rate (spikes/s).

-

Analysis of firing patterns (e.g., burst firing, inter-spike intervals).

-

Conclusion

The phenotypic analysis of GPR88 knockout mice reveals a critical role for this orphan receptor in modulating striatal-dependent behaviors and associated neural circuits. The observed hyperactivity, altered anxiety, and impaired motor coordination, coupled with changes in dopamine and opioid signaling and neuronal excitability, underscore the potential of GPR88 as a therapeutic target. This in-depth guide provides researchers and drug development professionals with the essential data and methodologies to further investigate the function of GPR88 and to explore its therapeutic modulation for the treatment of neuropsychiatric and neurological disorders.

References

The Orchestrator of Striatal Signaling: A Technical Guide to the Role of GPR88 in Dopamine and Glutamate Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly and highly expressed in the striatal medium spiny neurons (MSNs), the central hub for integrating cortical and thalamic inputs to modulate motor control, reward, and cognitive functions. Emerging evidence has positioned GPR88 as a critical regulator of both dopamine and glutamate signaling pathways within the striatum. Its unique localization and functional profile make it a compelling therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction. This technical guide provides a comprehensive overview of the current understanding of GPR88's role in modulating dopamine and glutamate neurotransmission, with a focus on quantitative data, detailed experimental methodologies, and visualized signaling pathways to aid researchers and drug development professionals in this rapidly evolving field.

Core Signaling Pathway of GPR88

GPR88 primarily couples to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a crucial second messenger, subsequently modulates the activity of protein kinase A (PKA) and downstream signaling cascades, including the phosphorylation of key proteins like the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[1]

Core GPR88 signaling cascade.

Quantitative Data on GPR88 Function

The following tables summarize key quantitative findings from studies investigating the role of GPR88, primarily from experiments using GPR88 knockout (KO) mice compared to wild-type (WT) controls.

Table 1: Effects of GPR88 Knockout on Locomotor Activity

| Behavioral Test | Parameter | Genotype | Result | Percentage Change | Citation |

| Open Field | Total Distance Traveled | GPR88 KO | Increased | Varies by study, generally significant increase | [2][3] |

| Open Field | Habituation | GPR88 KO | Impaired | Failure to habituate over time | [2] |

| Amphetamine-induced locomotion | Locomotor Response | GPR88 KO | Increased | Potentiated response compared to WT | [4] |

| D1 Agonist (SKF-81297) | Locomotor Response | GPR88 KO | Increased | Heightened sensitivity | |

| D2 Agonist (Quinpirole) | Locomotor Response | GPR88 KO | Increased | Enhanced locomotor activity |

Table 2: GPR88 Modulation of Dopamine and Glutamate-Related Gene Expression in the Striatum (in response to L-DOPA treatment in a Parkinson's disease model)

| Gene | Condition | Genotype | Change in Expression | Fold/Percentage Change | Citation |

| PDYN (Prodynorphin) | L-DOPA | GPR88 KO | Lower upregulation | Significantly smaller increase vs. WT | |

| GAD67 (Glutamate decarboxylase 67) | L-DOPA | GPR88 KO | Lower upregulation | Significantly smaller enhancement vs. WT | |

| PENK (Proenkephalin) | L-DOPA | GPR88 KO | No significant increase | WT showed significant increase, KO did not |

Table 3: Impact of GPR88 on GPCR Signaling ([35S]GTPγS Binding Assay)

| Receptor | Condition | Observation | Percentage Change in Binding | Citation |

| D1 Receptor | GPR88 Co-expression | Increased G protein activation | Not specified | |

| D2 Receptor | GPR88 Co-expression | Decreased G protein activation | Not specified | |

| µ-Opioid Receptor (MOR) | GPR88 KO striatal membranes | Increased agonist-induced binding | Significantly stronger response | |

| δ-Opioid Receptor (DOR) | GPR88 KO striatal membranes | Increased agonist-induced binding | Significantly stronger response |

Table 4: GPR88 Influence on Striatal Glutamate Release

| Condition | Parameter | Genotype | Result | Percentage Change | Citation |

| Basal | Spontaneous Glutamate Release | GPR88 KO | Increased | Not specified | |

| Evoked Stimulation | Evoked Glutamate Release | GPR88 KO | Increased | Not specified |

GPR88's Interaction with Dopamine and Glutamate Signaling Pathways

GPR88 is co-expressed with both dopamine D1 and D2 receptors in the two main populations of MSNs: the direct (striatonigral) and indirect (striatopallidal) pathways, respectively. This strategic positioning allows it to bidirectionally modulate dopamine's influence on striatal output.

Modulation of D1 Receptor Signaling

In D1-receptor expressing MSNs of the direct pathway, GPR88 appears to have a complex modulatory role. While its canonical pathway involves inhibiting adenylyl cyclase, which would counteract D1 receptor (Gs-coupled) signaling, some evidence suggests that in certain contexts, GPR88 co-expression can paradoxically increase D1 receptor-mediated G protein activation. This may occur through receptor heteromerization or by influencing the availability of G proteins.

GPR88 and D1 receptor signaling interaction.

Modulation of D2 Receptor Signaling

In D2-receptor expressing MSNs of the indirect pathway, the interaction is more synergistic. Both GPR88 and D2 receptors are coupled to Gi/o proteins. Therefore, activation of GPR88 would be expected to enhance the inhibitory effect of dopamine on adenylyl cyclase in these neurons, leading to a more profound reduction in cAMP levels. Studies have shown that GPR88 co-expression decreases D2 receptor-mediated G protein activation.

GPR88 and D2 receptor signaling interaction.

Influence on Glutamate Signaling

GPR88 also plays a significant role in modulating glutamatergic neurotransmission. GPR88 knockout mice exhibit increased spontaneous and evoked glutamate release in the striatum. This suggests that GPR88 normally exerts an inhibitory influence on glutamate release from corticostriatal terminals. The precise mechanism for this is still under investigation but may involve presynaptic GPR88 or retrograde signaling from MSNs.

Experimental Protocols

cAMP Accumulation Assay in HEK293 Cells

This protocol is used to determine the functional coupling of GPR88 to the Gi/o pathway by measuring changes in intracellular cAMP levels.

Workflow:

Workflow for a cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transiently transfect cells with a mammalian expression vector encoding human or mouse GPR88 using a suitable transfection reagent (e.g., Lipofectamine 3000 or polyethylenimine). Co-transfection with a reporter plasmid (e.g., CRE-luciferase) can also be performed for reporter gene assays.

-

-

Assay Procedure:

-

24-48 hours post-transfection, seed the cells into 96-well plates at a density of 20,000-50,000 cells per well.

-

On the day of the assay, replace the culture medium with serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) (100-500 µM), for 15-30 minutes to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin (1-10 µM), an adenylyl cyclase activator, to induce a measurable level of cAMP.

-

Immediately add the GPR88 test compounds (agonists or antagonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

-

[35S]GTPγS Binding Assay with Striatal Membranes

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Detailed Methodology:

-

Striatal Membrane Preparation:

-

Dissect the striata from adult mice (GPR88 KO and WT littermates) on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the striatal membranes (10-20 µg of protein per well), GDP (10-30 µM), and the test compound (dopamine receptor agonists, etc.) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Initiate the binding reaction by adding [35S]GTPγS (0.05-0.1 nM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Calculate the specific binding and express the results as a percentage of basal binding or as fold-stimulation over basal.

-

In Situ Hybridization for GPR88 mRNA

This technique is used to visualize the cellular localization and quantify the expression levels of GPR88 mRNA within brain tissue.

Detailed Methodology:

-

Tissue Preparation:

-

Perfuse adult mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight.

-

Cryoprotect the brains in a sucrose solution (e.g., 30% sucrose in PBS) until they sink.

-

Freeze the brains and section them on a cryostat at a thickness of 14-20 µm. Mount the sections on coated glass slides.

-

-

Hybridization:

-

Prepare a radiolabeled (e.g., 35S-UTP) or fluorescently labeled antisense riboprobe specific for GPR88 mRNA. A sense probe should be used as a negative control.

-

Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).

-

Hybridize the sections with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 55-65°C).

-

-

Washing and Detection:

-

Perform a series of stringent washes to remove the unbound probe.

-

For radiolabeled probes, expose the slides to autoradiographic film or a phosphor imaging screen.

-

For fluorescently labeled probes (e.g., using RNAscope technology), proceed with the appropriate amplification and detection steps according to the manufacturer's protocol.

-

-

Analysis:

-

Quantify the hybridization signal using densitometry for film autoradiography or fluorescence intensity measurements for fluorescent in situ hybridization (FISH).

-

Co-label with cell-type specific markers (e.g., antibodies against NeuN for neurons, or probes for Drd1 or Drd2 mRNA) to identify the specific neuronal populations expressing GPR88.

-

Conclusion and Future Directions

GPR88 has unequivocally emerged as a master regulator of striatal function, exerting profound control over both dopamine and glutamate signaling. Its inhibitory influence on adenylyl cyclase and its modulation of key dopamine and other G protein-coupled receptors highlight its potential as a therapeutic target. The quantitative data from knockout models consistently point to a role for GPR88 in dampening striatal activity, with its absence leading to hyperlocomotion and altered responses to dopaminergic drugs.

Future research should focus on several key areas:

-

Deorphanization: The identification of the endogenous ligand(s) for GPR88 remains a critical unmet need. This discovery would unlock a deeper understanding of its physiological regulation.

-

Signalplex Dynamics: Further investigation into the formation and functional consequences of GPR88-containing receptor heteromers is needed to unravel the complexity of its modulatory actions.

-

Therapeutic Development: The development of potent and selective GPR88 agonists and antagonists is paramount for probing its therapeutic potential in preclinical models of neuropsychiatric and neurodegenerative disorders. The availability of such tool compounds will be instrumental in validating GPR88 as a druggable target.

References

- 1. v2 RNAscope in situ hybridization [protocols.io]

- 2. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]

- 4. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Enigma: A Technical Guide to GPR88 Receptor Deorphanization Strategies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia, which is integral to motor control, reward, and cognition. Its strategic location and implication in a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders, have positioned GPR88 as a compelling therapeutic target.[1][2][3][4] However, the absence of a known endogenous ligand has historically hampered the elucidation of its precise physiological roles and the development of targeted therapeutics. This technical guide provides an in-depth overview of the core strategies and experimental protocols employed in the deorphanization of GPR88, aimed at equipping researchers with the knowledge to identify and characterize its ligands and signaling pathways.

GPR88 Signaling: A Gαi/o-Coupled Pathway

The primary signaling mechanism of GPR88 involves its coupling to the Gαi/o family of G proteins.[5] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This fundamental signaling pathway forms the basis for many of the functional assays used to screen for GPR88 modulators.

Below is a diagram illustrating the canonical signaling pathway of GPR88.

Deorphanization Strategies: A Multi-pronged Approach

The quest to identify the endogenous ligand(s) for GPR88 and to discover synthetic modulators employs a "reverse pharmacology" approach, where the receptor is the starting point for ligand discovery. This strategy integrates various experimental techniques, from high-throughput screening to targeted ligand fishing.

The logical workflow for a GPR88 deorphanization campaign is depicted below.

Key Experimental Protocols

Functional Screening Assays

3.1.1. cAMP Accumulation Assay (Promega GloSensor™)

This assay is a cornerstone for identifying GPR88 modulators due to the receptor's Gαi/o-coupled nature. The GloSensor™ cAMP Assay utilizes a genetically engineered luciferase that emits light in response to changes in cAMP levels.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Maintain HEK293 cells stably co-expressing human GPR88 and the pGloSensor™-22F cAMP plasmid in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

-

Cell Plating: Seed cells at a density of 5,000-10,000 cells per well in a 384-well white, clear-bottom plate and incubate overnight.

-

Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Equilibration: Replace the culture medium with CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours.

-

Compound Addition: Add test compounds at various concentrations. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.

-

Forskolin Stimulation (for Gi agonism): To measure the inhibitory effect of GPR88 activation, stimulate the cells with a pre-determined EC80 concentration of forskolin to increase basal cAMP levels.

-

Luminescence Measurement: After a 15-30 minute incubation at room temperature, measure luminescence using a plate reader. Data are typically normalized to the forskolin-only control.

3.1.2. Calcium Mobilization Assay with Chimeric G-protein

To enable a high-throughput screen using intracellular calcium as a readout, GPR88 can be co-expressed with a promiscuous or chimeric G-protein, such as Gαqi5, which redirects the Gαi/o signal to the Gαq pathway and subsequent calcium release from the endoplasmic reticulum.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Use a CHO cell line stably expressing both human GPR88 and the chimeric Gαqi5 protein.

-

Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and incubate overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare a compound plate with test ligands at various concentrations.

-

Fluorescence Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to add the compounds to the cell plate and simultaneously measure the kinetic changes in intracellular calcium levels by monitoring fluorescence intensity.

Secondary and Confirmatory Assays

3.2.1. [35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Detailed Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or heterologously expressing GPR88.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, and test compounds.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

-

Scintillation Counting: Wash the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

3.2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study protein-protein interactions in living cells, such as receptor dimerization or ligand-induced conformational changes.

Detailed Protocol:

-

Construct Generation: Create fusion constructs of GPR88 with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection: Co-transfect cells with the donor and acceptor constructs.

-

Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate.

-

Ligand Treatment: Treat the cells with the ligand of interest.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

BRET Measurement: Immediately measure the light emission at the acceptor and donor wavelengths using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

Endogenous Ligand Identification

3.3.1. Affinity Chromatography

This technique aims to isolate the endogenous ligand from a biological source, such as brain tissue, by using the receptor itself as bait.

Detailed Protocol:

-

Receptor Immobilization: Purify functional GPR88 protein and immobilize it onto chromatography beads.

-

Tissue Extract Preparation: Prepare a soluble extract from a brain region with high GPR88 expression (e.g., striatum).

-

Affinity Purification: Pass the tissue extract over the GPR88-coupled column. The endogenous ligand will bind to the immobilized receptor.

-

Washing: Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound ligand using a change in pH, ionic strength, or by competition with a known ligand.

-

Analysis: Analyze the eluted fractions by mass spectrometry (LC-MS/MS) to identify the chemical structure of the endogenous ligand.

Quantitative Data of Known GPR88 Agonists

The following tables summarize the potency (EC50) and binding affinity (Ki) of several well-characterized synthetic GPR88 agonists.

Table 1: Agonist Potency (EC50) in cAMP Functional Assays

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| 2-PCCA | HEK293/GPR88 | GloSensor | 877 | |

| (1R,2R)-2-PCCA | HEK293/GPR88 | GloSensor | 373 | |

| (1R,2R)-2-PCCA | GPR88-pGloSensor22F stable cells | GloSensor | 603 | |

| (1R,2R)-2-PCCA | PPLS-HA-GPR88-Gαqi5-CHO | Calcium Mobilization | 468 | |

| RTI-13951-33 | CHO-K1/hGPR88 | LANCE cAMP | 25 | |

| RTI-122 | CHO-K1/hGPR88 | LANCE cAMP | 11 |

Table 2: Ligand Binding Affinities (Ki) from Competition Binding Assays

| Compound | Radioligand | Membrane Source | Ki (nM) | Reference |

| RTI-13951-33 | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 224 | |

| 2-PCCA | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 277 | |

| (S,S)-2-PCCA | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 487 | |

| 2-AMPP | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 219 |

Conclusion and Future Directions

The deorphanization of GPR88 is a critical step towards understanding its role in health and disease and for the development of novel therapeutics for CNS disorders. The strategies and protocols outlined in this guide provide a comprehensive framework for researchers to identify and characterize GPR88 ligands. While significant progress has been made in identifying potent synthetic agonists, the discovery of the endogenous ligand(s) remains a key challenge. Future efforts combining advanced techniques in affinity purification, mass spectrometry, and structural biology will be instrumental in finally unveiling the native modulator of this enigmatic receptor. The continued development of selective agonists and the crucial discovery of antagonists will further empower the scientific community to fully dissect the therapeutic potential of targeting GPR88.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

GPR88 Expression and Localization in the Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical hub for motor control, motivation, and cognitive function. Its unique localization and modulatory role in key neurotransmitter systems have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the expression, localization, and signaling pathways of GPR88 in the brain. It synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to serve as a foundational resource for ongoing research and drug discovery efforts.

GPR88 Expression Profile in the Brain

GPR88 expression is highly conserved across species, including rodents, non-human primates, and humans, with a remarkably specific distribution pattern within the central nervous system.[1][2]

Regional Distribution

The most striking feature of GPR88 expression is its enrichment in the striatum , encompassing both the caudate-putamen (CPu) and the nucleus accumbens (NAc).[1][2] Expression levels in the striatum are significantly higher than in any other brain region.[2]

Beyond the striatum, robust expression is also observed in the olfactory tubercle. More moderate to low levels of GPR88 mRNA and protein have been detected in other areas, including:

-

Cerebral Cortex: Primarily in superficial layers (II/III) and a distinct laminated pattern in layer IV of sensory processing areas, such as the somatosensory cortex.

-

Amygdala: Specifically in the central amygdala.

-

Other Regions: Low levels are also found in the septum and hypothalamus.

Developmental Regulation

GPR88 expression is dynamically regulated throughout development. In rodents, expression is highest during juvenile and adolescent stages (P25-P40) and subsequently decreases to stable adult levels (P70). This developmental trajectory is particularly evident in the dorsal striatum, where a progressive decrease is observed from juvenile to adult stages. In the nucleus accumbens, the decrease is more modest and primarily occurs between the juvenile and adolescent periods.

Quantitative Expression Data

The following table summarizes the relative expression of GPR88 mRNA across different brain regions in mice and humans, highlighting the striatal enrichment.

| Brain Region | Relative GPR88 mRNA Expression (Mouse) | Relative GPR88 mRNA Expression (Human) |

| Caudate Putamen (Striatum) | High | High |

| Nucleus Accumbens (Striatum) | High | High |

| Somatosensory Cortex | Moderate | Moderate |

| Prefrontal Cortex | Moderate | Moderate |